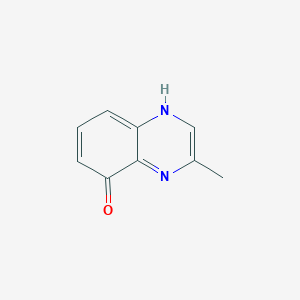

3-Methylquinoxalin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoxalin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-5-10-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERQSNVRWGQJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC=C(C2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylquinoxalin 5 Ol and Its Analogues

Foundational Synthetic Routes to the Quinoxaline (B1680401) Ring System

The construction of the core quinoxaline ring is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.govencyclopedia.pub This fundamental reaction has been the subject of extensive research to improve yields, reduce reaction times, and enhance its environmental profile.

The classical and most widely used method for synthesizing the quinoxaline nucleus is the acid-catalyzed cyclocondensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.org This reaction proceeds through a two-step mechanism involving an initial nucleophilic attack by one of the amine groups on a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring. orientjchem.org While effective, traditional protocols often required harsh conditions, such as refluxing in ethanol or acetic acid for extended periods, which could lead to lower yields for certain substrates. nih.govtandfonline.com

The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the o-phenylenediamine and the dicarbonyl compound. nih.gov For instance, the reaction of o-phenylenediamine with glyoxal yields the parent quinoxaline compound. sapub.org

To overcome the limitations of classical methods, a diverse range of catalytic systems has been developed to enhance the efficiency of quinoxaline synthesis. These catalysts function by activating the carbonyl group, thereby facilitating the initial nucleophilic attack by the diamine. orientjchem.org Catalysts employed include Brønsted acids like p-toluenesulfonic acid (p-TsOH) tandfonline.com and Lewis acids such as zinc triflate and cerium chloride. encyclopedia.pubchim.it

Heterogeneous catalysts are particularly advantageous as they are often reusable and simplify product purification. nih.gov Examples include alumina-supported heteropolyoxometalates, sulfated polyborate, and montmorillonite K-10 clay, which have demonstrated high efficacy under mild conditions. nih.govias.ac.intandfonline.com Transition-metal-free catalytic systems have also gained prominence, offering more environmentally friendly and cost-effective alternatives. nih.gov For example, ammonium (B1175870) bifluoride has been shown to be an effective catalyst in aqueous ethanol, providing excellent yields. nih.gov

Table 1: Selected Catalytic Systems for Quinoxaline Synthesis

| Catalyst | Starting Materials | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | o-Phenylenediamine, Benzil | Solvent-free | Grinding, RT, 5 min | 90 | tandfonline.com |

| Sulfated Polyborate | o-Phenylenediamine, Benzil | Solvent-free | 80 °C, 10 min | 98 | ias.ac.in |

| AlCuMoVP | o-Phenylenediamine, Benzil | Toluene | RT, 2 h | 92 | nih.gov |

| Ammonium Bifluoride | o-Phenylenediamine, Benzil | Aqueous Ethanol | Reflux | 90-98 | nih.gov |

| TiO2-Pr-SO3H | o-Phenylenediamine, Benzil | Ethanol | RT, 10 min | 95 | nih.govencyclopedia.pub |

| Cellulose Sulfuric Acid | Diamine, Dicarbonyl | Solvent-free | Grinding, RT | Good to Excellent | tandfonline.com |

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable methods for quinoxaline synthesis that minimize waste and energy consumption. ijirt.org These approaches often involve the use of eco-friendly solvents, recyclable catalysts, or alternative energy sources. ijirt.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. e-journals.intandfonline.com In quinoxaline synthesis, it dramatically reduces reaction times from hours to mere minutes and often leads to higher product yields and purity. e-journals.inudayton.edu These reactions can be performed in minimal solvent or under solvent-free conditions, further enhancing their green credentials. e-journals.inresearchgate.net For instance, the condensation of o-phenylenediamines with α-dicarbonyl compounds in ethanol under microwave irradiation affords quinoxalines in high yields. sapub.org

Solvent-Free Methods: Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent-related waste and simplifies work-up procedures. ias.ac.in The synthesis of quinoxalines has been successfully achieved by grinding the reactants together at room temperature, sometimes with a solid-supported catalyst like p-toluenesulfonic acid or sulfated polyborate. tandfonline.comias.ac.in Recently, a method using a mini cell homogenizer to mix substrates without any catalyst or solvent has been developed, affording quantitative yields in minutes. rsc.org

Table 2: Comparison of Green Synthesis Methodologies

| Method | Catalyst/Medium | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave | DMSO | Microwave Irradiation | 3.5 min | 80-90 | e-journals.in |

| Microwave | Acidic Alumina | Solvent-free, MW | 3 min | 80-86 | researchgate.net |

| Grinding | p-TsOH | Solvent-free, RT | 5 min | 90 | tandfonline.com |

| Homogenization | None | Solvent-free, 4000 rpm | Minutes | Quantitative | rsc.org |

| Aqueous Medium | Ionic Liquid C-2 | Water | - | 78-99 | nih.gov |

Targeted Synthesis of 3-Methylquinoxalin-5-ol

The synthesis of a specific, unsymmetrically substituted quinoxaline such as 3-Methylquinoxalin-5-ol requires careful selection of starting materials and control over the reaction's regioselectivity. The general principles of quinoxaline formation are adapted with strategic modifications to ensure the correct placement of the methyl and hydroxyl functional groups.

To introduce a methyl group at the C-3 position of the quinoxaline ring, an unsymmetrical dicarbonyl compound is required as a reactant. The most common and direct precursor for this purpose is pyruvic acid or its derivatives, such as sodium pyruvate or 2-oxopropionaldehyde. sapub.orgnih.govtandfonline.com

The synthesis typically begins with the condensation of an appropriate o-phenylenediamine with pyruvic acid. This reaction leads to the formation of 3-methylquinoxalin-2(1H)-one as a key intermediate. nih.govtandfonline.com The carbonyl group of the pyruvic acid reacts with one amine group of the diamine, while the keto group reacts with the other, leading to cyclization. The resulting 3-methylquinoxalin-2(1H)-one can then be subjected to further chemical transformations if needed. For example, it can be chlorinated using phosphorus oxychloride to yield 2-chloro-3-methylquinoxaline, a versatile intermediate for further functionalization. tandfonline.com

The regioselective introduction of a hydroxyl group at the C-5 position presents a significant synthetic challenge that hinges on the choice of the starting diamine and the control of the cyclocondensation reaction.

To place a hydroxyl group on the benzene portion of the quinoxaline ring, a substituted o-phenylenediamine must be used. For the synthesis of 3-Methylquinoxalin-5-ol, the required starting material would be 2,3-diaminophenol (B1330466) .

When an unsymmetrical diamine like 2,3-diaminophenol reacts with an unsymmetrical dicarbonyl like pyruvic acid, two different regioisomers can be formed: 3-methylquinoxalin-5-ol and 3-methylquinoxalin-8-ol. The lack of regioselectivity often results in a mixture of isomers, which necessitates costly and difficult separation procedures. google.com

Controlling this regioselectivity is therefore crucial. Research into the cyclocondensation of unsymmetrical diamines has shown that the reaction outcome can be influenced by specific additives that modulate the electrophilicity of the different carbonyl groups in the dicarbonyl reactant. nih.gov

Acid Catalysis: In the presence of an acid catalyst like p-TsOH, the electrophilicity of the α-keto group in an aroylpyruvate is enhanced, which can direct the initial nucleophilic attack from the more nucleophilic amine of the diamine, thereby favoring the formation of one regioisomer. nih.gov

Acyl Activation: Conversely, using acyl activation reagents such as 4-(Dimethylamino)pyridine (DMAP) or a combination of hydroxybenzotriazole/N,N'-diisopropylcarbodiimide (HOBt/DIC) can activate the acyl group, switching the regioselectivity to favor the other isomer. nih.gov

By applying these principles, the reaction between 2,3-diaminophenol and pyruvic acid could potentially be directed to selectively yield the desired 3-methylquinoxalin-5-ol isomer. nih.gov

Table 3: Reactants and Strategies for Targeted Synthesis

| Target Moiety | Position | Required Precursor(s) | Key Intermediate/Strategy |

|---|---|---|---|

| Methyl Group | C-3 | Pyruvic acid (or derivative) + o-phenylenediamine | Formation of 3-methylquinoxalin-2(1H)-one intermediate. nih.govtandfonline.com |

| Hydroxyl Group | C-5 | 2,3-Diaminophenol + Pyruvic acid | Regiocontrolled cyclocondensation using additives (e.g., p-TsOH or HOBt/DIC) to favor the 5-ol isomer over the 8-ol isomer. nih.gov |

Advanced Derivatization Strategies for 3-Methylquinoxalin-5-ol Analogues

The core structure of 3-methylquinoxalin-5-ol offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues with potentially enhanced biological activities. Advanced derivatization strategies can be broadly categorized into three main areas: functionalization of the hydroxyl group, substitution on the aromatic nucleus, and the construction of more complex fused heterocyclic systems. These modifications are pivotal in exploring the structure-activity relationships of this class of compounds.

Functionalization at the Hydroxyl Moiety (e.g., etherification, esterification)

The phenolic hydroxyl group at the 5-position of the 3-methylquinoxaline core is a prime site for derivatization. Its nucleophilic character allows for reactions such as etherification and esterification, which can significantly alter the physicochemical properties of the parent molecule, including lipophilicity, hydrogen bonding capacity, and metabolic stability.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy to introduce a variety of alkyl or aryl substituents. The Williamson ether synthesis is a classical and widely applicable method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide or a similar electrophile.

The general mechanism for the Williamson ether synthesis is as follows:

Deprotonation: The phenolic proton of 3-methylquinoxalin-5-ol is abstracted by a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding sodium or potassium salt.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the ether linkage.

The choice of base, solvent (e.g., acetonitrile (B52724), N,N-dimethylformamide), and reaction temperature (typically ranging from room temperature to 50-100 °C) are crucial for optimizing the reaction yield and minimizing side reactions. byjus.commasterorganicchemistry.comchemistnotes.comyoutube.comwikipedia.org The reaction generally proceeds efficiently with primary alkyl halides, while secondary and tertiary halides may lead to elimination byproducts. chemistnotes.comwikipedia.org

Esterification: Esterification of the hydroxyl group is another key functionalization technique, often employed to introduce acyl groups. This can be achieved through various methods, with the use of acyl chlorides or carboxylic anhydrides in the presence of a base being a common approach.

A typical esterification procedure involves reacting 3-methylquinoxalin-5-ol with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct and to activate the hydroxyl group. Alternatively, carboxylic acids can be coupled with the hydroxyl group using activating agents like dicyclohexylcarbodiimide (DCC) or a combination of triphenylphosphine oxide and oxalyl chloride. nih.gov The reaction conditions for esterification are generally mild, and a wide array of ester derivatives can be synthesized, depending on the choice of the acylating agent. researchgate.netmedcraveonline.comorganic-chemistry.org

| Reaction Type | Reagents | General Conditions | Product |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Solvent (e.g., DMF, Acetonitrile), 50-100 °C | 5-Alkoxy-3-methylquinoxaline |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Room temperature or gentle heating | 3-Methylquinoxalin-5-yl ester |

Substitutions on the Quinoxaline Aromatic Nucleus

Further diversification of 3-methylquinoxalin-5-ol analogues can be achieved by introducing substituents onto the benzene ring of the quinoxaline nucleus. The electronic nature of the quinoxaline system, characterized by the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring, influences the regioselectivity of these substitution reactions.

Electrophilic Aromatic Substitution: In general, the quinoxaline ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine moiety. However, the hydroxyl group at the 5-position is a strongly activating, ortho-, para-directing group. This directing effect would favor electrophilic attack at the C6 and C8 positions of the 3-methylquinoxalin-5-ol nucleus. Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of the acids, need to be carefully controlled to achieve selective nitration and avoid side reactions. For instance, site-selective C7-nitration of quinoxalinones has been reported using t-butyl nitrite, suggesting that nitration of the benzene ring is feasible. nih.gov

Halogenation: Halogen atoms like chlorine or bromine can be introduced onto the aromatic ring using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. The activating effect of the hydroxyl group would again direct the substitution to the ortho and para positions.

Nucleophilic Aromatic Substitution: While less common on electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on halo-substituted quinoxaline derivatives, particularly if the halogen is activated by electron-withdrawing groups. For example, if a halogen atom is present on the benzene ring of a 3-methylquinoxalin-5-ol analogue, it could potentially be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce further functionalization. The reaction of 2,3-dichloroquinoxaline with nucleophiles is a known method for synthesizing substituted quinoxalines. johnshopkins.edunih.gov

| Substitution Type | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO3/H2SO4 | C6 and C8 |

| Halogenation | X2/Lewis Acid | C6 and C8 |

| Nucleophilic Substitution | Nucleophile (e.g., R-NH2, R-O-) | Position of a pre-existing halogen |

Construction of Fused Heterocyclic Systems Involving the Quinoxaline Core (e.g., quinoxaline-oxadiazole, quinoxaline-tetrazole fusions)

A more advanced strategy for creating novel analogues involves the construction of additional heterocyclic rings fused to the quinoxaline core. This approach leads to the formation of complex, polycyclic systems with distinct chemical and biological properties. Quinoxaline-oxadiazole and quinoxaline-tetrazole fused systems are of particular interest.

Quinoxaline-Oxadiazole Fusions: The synthesis of quinoxaline-fused 1,3,4-oxadiazoles often begins with a quinoxaline derivative bearing a hydrazide functional group. A general synthetic route involves the following steps:

Preparation of a Quinoxaline Hydrazide: This can be achieved by reacting a quinoxaline ester with hydrazine hydrate.

Cyclization to the Oxadiazole Ring: The resulting hydrazide can be cyclized to form the 1,3,4-oxadiazole ring through various methods. One common approach is the reaction of the hydrazide with an acyl chloride to form a diacylhydrazine intermediate, followed by dehydrative cyclization using reagents like phosphorus oxychloride (POCl3). mdpi.com Another method involves reacting the hydrazide with carbon disulfide in the presence of a base, which after subsequent reactions can lead to oxadiazole derivatives. scienceopen.comscispace.com

Quinoxaline-Tetrazole Fusions: The construction of a tetrazole ring fused to a quinoxaline core typically involves the reaction of a quinoxaline nitrile with an azide source. The most common method is the [2+3] cycloaddition of an azide, such as sodium azide, to a nitrile group. nih.gov

A general synthetic pathway for quinoxaline-fused tetrazoles is:

Introduction of a Nitrile Group: A nitrile functionality is introduced onto the quinoxaline ring.

Cycloaddition with Azide: The quinoxaline nitrile is then treated with an azide source, often in the presence of a Lewis acid or an ammonium salt, to facilitate the cycloaddition reaction and form the tetrazole ring. researchgate.netorganic-chemistry.org Intramolecular cycloadditions of organic azides with nitriles can also lead to fused tetrazole systems. nih.gov

| Fused System | Key Precursor | Common Cyclization Reagents |

| Quinoxaline-Oxadiazole | Quinoxaline Hydrazide | POCl3, Acyl Chlorides, Carbon Disulfide |

| Quinoxaline-Tetrazole | Quinoxaline Nitrile | Sodium Azide, Lewis Acids |

Chemical Reactivity and Transformation Studies of 3 Methylquinoxalin 5 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline ring system is generally considered electron-deficient due to the presence of two nitrogen atoms, making electrophilic aromatic substitution (SEAr) challenging compared to benzene (B151609). wikipedia.orgmasterorganicchemistry.com Such reactions, like nitration, typically require harsh conditions when performed on the unsubstituted quinoxaline, often leading to substitution at the 5- and 7-positions. researchgate.net

However, in 3-Methylquinoxalin-5-ol, the benzene portion of the molecule is strongly activated by the electron-donating hydroxyl (-OH) group at the C-5 position. This group directs incoming electrophiles primarily to the ortho and para positions. wikipedia.org Consequently, electrophilic substitution is expected to occur preferentially at the C-6 and C-8 positions of the 3-Methylquinoxalin-5-ol core. The methyl group on the pyrazine (B50134) ring has a negligible electronic effect on the benzene ring.

| Reaction | Reagents | Major Products | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Methyl-6-nitroquinoxalin-5-ol | C-6 |

| 3-Methyl-8-nitroquinoxalin-5-ol | C-8 | ||

| Halogenation (Bromination) | Br₂/FeBr₃ | 6-Bromo-3-methylquinoxalin-5-ol | C-6 |

| 8-Bromo-3-methylquinoxalin-5-ol | C-8 | ||

| Sulfonation | Fuming H₂SO₄ | 5-Hydroxy-3-methylquinoxaline-6-sulfonic acid | C-6 |

Nucleophilic Substitution Reactions (e.g., halogen displacement in related quinoxaline derivatives)

The electron-deficient nature of the pyrazine ring makes the quinoxaline core susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 or C-3 positions. rsc.orgudayton.edu While 3-Methylquinoxalin-5-ol does not possess such a leaving group, related halogenated quinoxaline derivatives readily undergo nucleophilic substitution. nih.gov

For instance, 2-chloro-3-methylquinoxaline reacts with various nucleophiles, such as aromatic amines, to yield 2-arylamino-3-methylquinoxalines. nih.gov This reactivity is highly valuable for building molecular complexity. A common strategy involves using 2,3-dichloroquinoxaline as a scaffold, where the two chlorine atoms can be displaced sequentially by different nucleophiles. udayton.edu

Halogen displacement reactions are a classic example of this reactivity, where a more reactive halogen can displace a less reactive one from a halide salt. savemyexams.comrsc.orgpractical-science.comdocbrown.infoscience-revision.co.uk In the context of quinoxalines, a halide at position C-2 or C-3 can be displaced by a variety of nucleophiles including amines, alkoxides, and thiolates. This principle could be applied to derivatives of 3-Methylquinoxalin-5-ol, for example, if the hydroxyl group were converted into a better leaving group like a tosylate or if a halogen were introduced elsewhere on the ring system.

Oxidation and Reduction Chemistry of the Quinoxaline Ring System

The quinoxaline ring system exhibits diverse redox chemistry. The pyrazine ring is generally stable towards oxidative degradation, though side-chains can be oxidized. pharmacophorejournal.com For 3-Methylquinoxalin-5-ol, the methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, leaving the heterocyclic core intact.

A more common oxidation reaction for quinoxalines involves the nitrogen atoms. Treatment with peracids, such as peroxyacetic acid, can lead to the formation of N-oxides. researchgate.net Depending on the reaction conditions, this can yield the corresponding 1-oxide or 1,4-dioxide derivatives of 3-Methylquinoxalin-5-ol. These N-oxides are valuable intermediates, as they can activate the ring for further reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely applied to heterocyclic systems, including quinoxalines. rsc.orgmdpi.com To utilize 3-Methylquinoxalin-5-ol in such reactions, a functional handle, typically a halide or a triflate, is required. The phenolic hydroxyl group at C-5 is an ideal site for conversion to a triflate (-OTf), a highly effective leaving group in palladium-catalyzed couplings.

Once converted to 5-triflyloxy-3-methylquinoxaline, the molecule can participate in a variety of cross-coupling reactions. youtube.com

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

Hiyama Coupling: Utilizes organosilicon compounds for C-C bond formation. mdpi.com

Buchwald-Hartwig Amination: Couples the quinoxaline core with an amine to form a C-N bond. semanticscholar.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent (C-C bond).

These reactions provide a versatile platform for the synthesis of complex quinoxaline derivatives starting from a functionalized 3-Methylquinoxalin-5-ol scaffold. beilstein-journals.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, base | C-C | 5-Aryl-3-methylquinoxaline |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, ligand, base | C-N | 5-(Dialkylamino)-3-methylquinoxaline |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | C-C (sp) | 5-(Alkynyl)-3-methylquinoxaline |

| Hiyama Coupling | Ar-Si(OR)₃ | Pd(OAc)₂, fluoride source | C-C | 5-Aryl-3-methylquinoxaline |

Ring-Opening and Rearrangement Reactions

While the quinoxaline ring is generally stable, certain derivatives can undergo ring-opening or rearrangement reactions under specific conditions. For instance, acid-catalyzed rearrangements of quinoxalin-2(1H)-ones have been reported to yield benzimidazole derivatives. sapub.org This type of transformation involves a contraction of the pyrazine ring.

Another potential reaction involves the rearrangement of N-oxides. Quinoxaline N-oxides can undergo rearrangements, often photochemically or thermally induced, leading to the formation of various heterocyclic systems. Although specific examples involving 3-Methylquinoxalin-5-ol are not prevalent in the literature, the general reactivity patterns of the quinoxaline scaffold suggest that such transformations could be explored. The inherent strain in related three-membered rings like aziridines makes them susceptible to various ring-opening and expansion reactions, which is a common strategy for building molecular diversity. acs.org

Condensation and Cyclization Reactions Utilizing 3-Methylquinoxalin-5-ol as a Precursor

The functional groups of 3-Methylquinoxalin-5-ol make it a useful precursor for condensation and cyclization reactions. The methyl group at the C-3 position is activated by the adjacent nitrogen atom, making its protons acidic. This "active" methyl group can participate in condensation reactions with aldehydes and ketones, typically under basic or acidic catalysis, to form styryl or related vinyl derivatives. oup.comjournalajocs.com

Furthermore, the hydroxyl group at C-5, in conjunction with an adjacent position on the ring, can be used to construct new fused ring systems. For example, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a furan or pyran ring fused to the quinoxaline core. The combination of the active methyl group and the hydroxyl group offers pathways to more complex, polycyclic heterocyclic structures. rsc.org A sequential Knoevenagel condensation followed by an intramolecular cyclization is a known strategy for building fused ring systems. nih.gov

| Reactant | Conditions | Product of Condensation at C-3 Methyl Group |

|---|---|---|

| Benzaldehyde | Base (e.g., piperidine), heat | 5-Hydroxy-3-styrylquinoxaline |

| Acetone | Acid or base catalyst | 5-Hydroxy-3-(prop-1-en-2-yl)quinoxaline |

| 4-Nitrobenzaldehyde | Base (e.g., piperidine), heat | 5-Hydroxy-3-(4-nitrostyryl)quinoxaline |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methylquinoxalin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 3-Methylquinoxalin-5-ol in solution. While specific experimental spectra for this exact compound are not widely published, its chemical structure allows for the accurate prediction of its spectral features based on established principles and data from analogous quinoxaline (B1680401) derivatives. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) portion of the quinoxaline ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would be dictated by their position relative to the hydroxyl and the fused pyrazine (B50134) ring. The lone proton on the pyrazine ring is anticipated to be a singlet in a similar aromatic region. The methyl group protons at the 3-position would yield a characteristic sharp singlet further upfield, likely in the 2.5-2.8 ppm range. nih.gov The hydroxyl proton signal is expected to be a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For 3-Methylquinoxalin-5-ol, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the molecule. Carbons of the aromatic and heteroaromatic rings typically resonate in the 110-160 ppm range. libretexts.org The carbon atom bonded to the hydroxyl group (C-5) would be shifted downfield within this range due to the electronegativity of the oxygen atom. The quaternary carbons, including C-2, C-3, and the ring-junction carbons, would also appear in this region. The carbon of the methyl group is expected to produce a signal in the upfield region, typically around 20-25 ppm. libretexts.org

2D NMR Techniques: To confirm the assignments made from 1D spectra, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity of adjacent protons on the carbocyclic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methylquinoxalin-5-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.5 - 2.8 | Singlet (s) |

| Aromatic CH (H-2) | 8.5 - 8.8 | Singlet (s) |

| Aromatic CH (H-6, H-7, H-8) | 7.0 - 8.0 | Multiplet (m) |

| -OH | Variable (e.g., 5.0 - 10.0) | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methylquinoxalin-5-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 25 |

| Aromatic/Heteroaromatic C | 110 - 160 |

| C-OH (C-5) | ~150 - 155 |

| C=N (C-2) | ~155 - 160 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of 3-Methylquinoxalin-5-ol, which aids in its structural confirmation. The molecular formula is C₉H₈N₂O, giving it a monoisotopic mass of approximately 160.06 Da.

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺˙) at m/z 160. youtube.com This peak confirms the molecular weight of the compound. The subsequent fragmentation pattern provides structural information. Quinoxaline and quinoline (B57606) structures are known to undergo characteristic fragmentation. mcmaster.cachemguide.co.uk Key expected fragmentation pathways for 3-Methylquinoxalin-5-ol include:

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings, leading to a fragment ion at m/z 133.

Loss of CO: Characteristic of phenolic compounds, where the hydroxylated ring ejects a carbon monoxide molecule, resulting in a fragment ion at m/z 132.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a stable ion at m/z 145.

The relative intensities of these fragment ions can help differentiate it from other isomers. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. chemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments for 3-Methylquinoxalin-5-ol

| m/z | Proposed Fragment | Description |

| 160 | [C₉H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical |

| 133 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 132 | [M - CO]⁺˙ | Loss of carbon monoxide |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in 3-Methylquinoxalin-5-ol by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to specific bond vibrations.

A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. scialert.net

The C-H stretching vibrations of the methyl group would appear just below 3000 cm⁻¹. scialert.net

The region between 1500 and 1650 cm⁻¹ would contain bands corresponding to the C=C and C=N stretching vibrations of the quinoxaline ring system. mdpi.com

A distinct C-O stretching vibration for the phenolic hydroxyl group would likely be observed in the 1200-1260 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds. The aromatic ring vibrations, especially the ring "breathing" modes, often produce strong signals in the Raman spectrum. acs.orgnih.gov Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational modes.

Table 4: Predicted Characteristic IR Absorption Bands for 3-Methylquinoxalin-5-ol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2980 |

| Quinoxaline Ring | C=N / C=C Stretch | 1500 - 1650 |

| Phenolic C-O | C-O Stretch | 1200 - 1260 |

X-ray Crystallography for Precise Solid-State Structure Determination

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of exact bond lengths, bond angles, and torsion angles. nih.gov It would confirm the planarity of the quinoxaline ring system and reveal the precise orientation of the methyl and hydroxyl substituents. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the hydroxyl group and quinoxaline nitrogens) and potential π-π stacking between the aromatic rings of adjacent molecules, which stabilize the crystal structure. nih.gov

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and assessment of purity of 3-Methylquinoxalin-5-ol.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a primary tool for purity analysis and quantification. A reversed-phase HPLC method would be most suitable for a molecule of this polarity.

Stationary Phase: A C18 (octadecylsilyl) column is typically used.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from impurities. lew.ro

Detection: The extensive conjugation in the quinoxaline ring system makes the compound a strong chromophore, ideal for ultraviolet (UV) detection. A photodiode array (PDA) detector would allow for monitoring across a range of wavelengths to ensure peak purity and determine the optimal wavelength for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an excellent method for assessing the purity and confirming the identity of volatile and thermally stable compounds. For 3-Methylquinoxalin-5-ol, its volatility may be sufficient for direct GC analysis. However, the presence of the polar hydroxyl group could lead to peak tailing. To improve chromatographic performance, derivatization of the hydroxyl group (e.g., silylation) to form a more volatile and less polar derivative may be employed before analysis. The mass spectrometer detector provides mass spectra for the eluting peaks, allowing for positive identification of the main compound and any separated impurities.

Lack of Publicly Available Research on the Computational and Theoretical Investigations of 3-Methylquinoxalin-5-ol

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of publicly available research specifically detailing the computational and theoretical investigations of the chemical compound 3-Methylquinoxalin-5-ol. While the compound is mentioned in patent literature concerning its synthesis and potential applications, in-depth studies focusing on its electronic structure, reactivity, and dynamic behavior through quantum chemical calculations and molecular modeling appear to be unpublished or not widely disseminated.

The user's request for an article structured around specific computational analyses, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, electrostatic potential mapping, charge transfer mechanisms, conformational analysis, and molecular dynamics simulations, cannot be fulfilled with scientific accuracy for 3-Methylquinoxalin-5-ol. Generating content on these topics would require access to research data that is not currently in the public domain.

While computational studies have been conducted on the broader class of quinoxaline derivatives, the strict adherence to the subject "3-Methylquinoxalin-5-ol" prevents the inclusion of data from related but distinct chemical entities. Presenting information from analogous compounds would not accurately represent the specific properties of 3-Methylquinoxalin-5-ol and would therefore be scientifically inappropriate for an article focused solely on this compound.

Therefore, the requested article with detailed research findings and data tables for 3-Methylquinoxalin-5-ol cannot be generated at this time due to the lack of foundational research in the specified areas of computational and theoretical chemistry. Further research would be required to produce the specific data and analyses requested.

Computational and Theoretical Investigations of 3 Methylquinoxalin 5 Ol

Computational Design of Novel 3-Methylquinoxalin-5-ol Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with desired pharmacological properties. However, specific applications of these methodologies to 3-Methylquinoxalin-5-ol are not documented.

Ligand-Target Docking Studies for Specific Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions between a drug candidate and its biological target.

A thorough search of existing research indicates that no specific molecular docking studies have been published for 3-Methylquinoxalin-5-ol against any particular molecular target. While studies on other 3-methylquinoxaline derivatives have explored their interactions with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), this research does not extend to the 5-ol isomer.

Prediction of Binding Affinities and Interaction Modes

Following docking simulations, the prediction of binding affinity (how strongly a compound binds to its target) and the detailed analysis of interaction modes (the specific types of chemical interactions involved) are critical steps in evaluating a potential drug molecule.

Currently, there is no available data from computational studies that predict the binding affinities or delineate the interaction modes of 3-Methylquinoxalin-5-ol with any protein targets. The absence of such data precludes a detailed discussion of its potential therapeutic mechanisms from a computational standpoint.

Structure Activity Relationship Sar Studies of 3 Methylquinoxalin 5 Ol Derivatives

Impact of Substituent Position and Nature on Biological and Material Properties

Biological Properties:

Research into the biological activities of quinoxaline (B1680401) derivatives has revealed distinct SAR trends. For instance, in the development of anticancer agents, the nature of the substituent is critical. Studies have shown that introducing electron-donating groups, such as methoxy (B1213986) (-OCH₃), can enhance cytotoxic activity, while electron-withdrawing groups may decrease it. mdpi.comnih.gov The position of these substituents is also important; for example, in one study on 3-methylquinoxalin-2(1H)-one derivatives, a methoxy group at the 3-position of a phenyl ring substituent conferred greater activity than when it was at the 2- or 4-position. nih.gov Similarly, the replacement of a single atom can be enough to completely change the selectivity profile of a compound for different receptor subtypes, demonstrating the high sensitivity of biological systems to minor structural changes. researchgate.net

In the context of histone deacetylase (HDAC) inhibitors, derivatives with a hydroxyl (-OH) group on the side chain showed significantly elevated cytotoxic activity against liver cancer cell lines. nih.gov Furthermore, the type of linker connecting the quinoxaline core to other moieties is essential; NH linkers have been found to be crucial for activity in some anticancer derivatives, whereas aliphatic linkers diminish it. mdpi.com

Material Properties:

The quinoxaline scaffold is also valuable in material science, particularly in organic electronics. qmul.ac.ukbohrium.com Quinoxaline derivatives are explored as electron-transporting materials for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). qmul.ac.ukbohrium.comresearchgate.net The performance of these materials is heavily dependent on their molecular structure.

Introducing various functional groups allows for precise control over energy levels (HOMO/LUMO), bandgaps, and charge carrier transport properties. nih.gov For example, incorporating electron-donating (methyl) and electron-withdrawing (bromo, nitro) groups can fine-tune the intramolecular charge transfer (ICT) transitions and emission properties, which is critical for their use in OLEDs. nih.gov In the development of materials for redox flow batteries, the position of substituents has been shown to affect the chemical stability of the molecule. For instance, quinoxaline-2-carboxylic acid demonstrated a dramatic increase in stability compared to 2,3-dimethylquinoxaline-6-carboxylic acid by being more resistant to tautomerization, a key degradation pathway. nsf.gov The modification of substituents is also a common approach for tuning the photophysical properties of quinoxaline-based chromophores. mdpi.com

Table 1: Impact of Substituents on Quinoxaline Derivative Properties

| Substituent/Modification | Position/Context | Observed Effect | Application Area | Reference(s) |

|---|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | On phenyl substituent | Increased cytotoxic activity | Anticancer | mdpi.comnih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, -Br) | On quinoxaline core | Tuned emission properties, lower LUMO levels | Organic Electronics | nih.gov |

| Hydroxyl Group (-OH) | On side chain | Greatly elevated cytotoxic activity | Anticancer | nih.gov |

| NH Linker | At position C3 | Essential for anticancer activity | Anticancer | mdpi.com |

| Carboxylic Acid (-COOH) | At position C2 | Increased chemical stability | Redox Flow Batteries | nsf.gov |

Role of the Hydroxyl Group in Molecular Recognition and Intermolecular Interactions

The hydroxyl (-OH) group at the 5-position of the 3-methylquinoxalin-5-ol core is a key functional group that significantly influences the molecule's interactions. Its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs) makes it pivotal for molecular recognition. rsc.org

In a biological context, this hydroxyl group can form specific, directional hydrogen bonds with amino acid residues in the binding site of a protein or enzyme. rsc.org These interactions are crucial for the affinity and selectivity of a drug molecule. The precise positioning of the hydroxyl group within the binding pocket can increase binding affinity by several orders of magnitude. rsc.org However, this interaction is highly dependent on a perfect spatial fit, as the high directionality of hydrogen bonds means that any misalignment can lead to a loss of affinity. rsc.org

Beyond direct interactions with a biological target, the hydroxyl group also influences the molecule's solubility and desolvation penalty. While the -OH group enhances water solubility, a significant energy penalty must be paid to remove the surrounding water molecules (desolvation) before the molecule can enter a typically more hydrophobic binding pocket. This desolvation penalty can sometimes counteract the affinity gained from hydrogen bonding. rsc.org Studies on other pharmacologically active molecules, such as propofol, have confirmed that a hydroxyl group can be critical for recognition by a target enzyme. nsf.gov

In material science, the hydroxyl group's capacity for hydrogen bonding is equally important. It promotes self-assembly and can dictate the crystal packing of molecules in the solid state. These intermolecular interactions influence material properties such as melting point, solubility, and the charge transport characteristics in organic semiconductors.

Stereochemical Considerations in Derivatives Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and material science. While the core quinoxaline ring system is planar, stereoisomerism in its derivatives arises from the introduction of chiral centers, typically on substituent groups.

The biological activity of chiral molecules often depends on their specific stereoisomeric form, as biological targets like enzymes and receptors are themselves chiral. One enantiomer (a non-superimposable mirror image) may exhibit potent therapeutic activity, while the other may be less active or even cause unwanted side effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity or material properties. researchgate.net These models allow for the prediction of a compound's activity before it is synthesized, saving time and resources in the discovery process.

Numerous QSAR studies have been successfully applied to quinoxaline derivatives to predict a wide range of activities. researchgate.net These models are developed by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to generate an equation that correlates these descriptors with the observed activity.

For example, 2D and 3D-QSAR models have been developed to predict the anti-tubercular, anticancer, and antimalarial activities of quinoxaline derivatives. qmul.ac.ukbohrium.commdpi.com These studies have identified several key descriptors:

Topological and electrostatic descriptors have been found to be important factors for anti-tubercular activity. qmul.ac.uk

Electrostatic descriptors play a crucial role in determining antimalarial activity, with models indicating regions where electron-donating or electron-withdrawing groups are favorable. bohrium.com

For anticancer activity against triple-negative breast cancer, a 2D-QSAR model identified descriptors related to energy, hydrophobicity, and dipole moment as significant. mdpi.com

QSAR models are validated statistically to ensure their predictive power, using parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r-squared (pred_r²) for an external test set. bohrium.commdpi.com A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Table 2: Examples of QSAR Models for Quinoxaline Derivatives

| Activity Modeled | Model Type | Key Descriptors Identified | Statistical Parameters | Reference(s) |

|---|---|---|---|---|

| Anticancer (TNBC) | 2D-QSAR | Energy dispersive (Epsilon3), MMFF_6, Most hydrophobic hydrophilic distance (XA), Zcomp Dipole | r² = 0.78, q² = 0.71, pred_r² = 0.68 | mdpi.com |

| Anti-tubercular | 2D/3D-QSAR | Topological, electrostatic, steric field effects | Not specified in abstract | qmul.ac.uk |

| Antimalarial | 3D-QSAR (kNN-MFA) | Electrostatic descriptors (E_137, E_939) | q² = 0.7589, pred_r² = 0.4752 | bohrium.com |

Advanced Material Science Applications of 3 Methylquinoxalin 5 Ol and Its Derivatives

Utilization in Organic Electronics (e.g., electroluminescent materials, organic semiconductors, OLEDs)

Quinoxaline (B1680401) derivatives are recognized for their significant potential in the field of organic electronics due to their inherent electron-deficient nature, which facilitates efficient electron transport and injection. nih.gov This property makes them excellent candidates for n-type (electron-transporting) materials in electronic devices. nih.gov The versatility of the quinoxaline scaffold allows for molecular engineering, where tuning substituents can modulate optoelectrochemical and thermal characteristics to meet specific device requirements. nih.gov

In the realm of Organic Light-Emitting Diodes (OLEDs) , quinoxaline derivatives have been successfully employed as multifunctional materials. They can serve as effective emitting, electron-transporting, and color-tuning layers. rsc.org For instance, dipolar compounds featuring quinoxaline acceptors and various triarylamine donors have been synthesized and used in OLED fabrication. researchgate.net By modifying the donor and acceptor units within the molecule, the emission color can be tuned from bluish-green to orange. researchgate.net One novel electroluminescent material, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), demonstrated high efficiency when used as both the emissive and electron-transporting layer in an OLED, producing bright bluish-green light with a luminous efficiency of 4.7 cd/A⁻¹. rsc.org This highlights the capability of quinoxaline-based materials to confine the charge recombination zone, leading to efficient light emission. researchgate.net

As organic semiconductors , quinoxaline-based compounds have shown promising performance in devices like Organic Thin-Film Transistors (OTFTs). researchgate.netnih.gov Researchers have synthesized new quinoxaline derivatives and incorporated them into OTFTs, achieving p-channel characteristics with notable hole mobilities. researchgate.net For example, thin films of one such derivative showed hole mobilities as high as 1.9 × 10⁻⁴ cm²/Vs with a high current on/off ratio of 3.5 × 10⁶ when processed via vacuum deposition. researchgate.net The performance of these semiconductors is directly linked to their crystal packing and molecular structure, underscoring the importance of chemical design in achieving high-performance flexible electronic devices. nih.gov

Table 1: Performance of Quinoxaline Derivatives in Organic Electronic Devices

| Compound Type | Application | Key Performance Metric | Reference |

| 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ) | OLED (Emissive/ETL) | Luminous Efficiency: 4.7 cd/A⁻¹ | rsc.org |

| Dipolar Quinoxaline-Triarylamine Compounds | OLED (Emissive/HTL) | Tunable emission from bluish-green to orange | researchgate.net |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) derivative | OTFT (Semiconductor) | Hole Mobility: 1.9 × 10⁻⁴ cm²/Vs; On/Off Ratio: 3.5 × 10⁶ | researchgate.net |

| 2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ) | OFET (Semiconductor) | Hole Mobility: up to 0.01 cm² V⁻¹ s⁻¹ | nih.gov |

Application as Fluorescent Probes and Dyes

The inherent photophysical properties of the quinoxaline ring system make it an excellent platform for the development of fluorescent sensors and dyes. These molecules can be designed to exhibit changes in their fluorescence (such as intensity or wavelength) in response to specific analytes or environmental conditions like pH. nih.govmdpi.com

Amino-substituted quinoxalines have been developed as dual-channel optical chemosensors for pH monitoring in highly acidic aqueous solutions (pH 1-5). mdpi.com A "push-pull" system, where electron-donating amino groups are attached to the electron-accepting quinoxaline core, can exhibit distinct shifts in both its absorption and emission bands upon protonation of the heteroaromatic ring. mdpi.com This change is often visible to the naked eye, allowing for rapid, semi-quantitative analysis without sophisticated equipment. mdpi.com

Furthermore, quinoxaline-based probes have been engineered for the selective detection of biologically and environmentally important species. A novel ratiometric fluorescent probe was designed to detect thiophenols, which are volatile aromatic sulfur compounds found in food and biological systems. nih.gov The probe, which attaches a recognition site for thiophenols to a quinoxaline fluorophore, demonstrated a distinct ratiometric response and a very low detection limit of 6.3 nM. nih.gov Its efficacy was proven in the successful detection of thiophenols in food samples and living cells, showcasing its potential as a powerful analytical tool. nih.gov

Table 2: Examples of Quinoxaline-Based Fluorescent Probes

| Probe Name/Type | Analyte/Target | Sensing Mechanism | Detection Limit | Reference |

| Aminoquinoxaline QC1 | pH (1-5) | Dual-channel response (absorption & emission shift) | N/A | mdpi.com |

| Ethyl (E)-2-(3-(2-(6-(2,4-dinitrophenoxy)naphthalen-2-yl)vinyl)-2-oxoquinoxalin-1(2H)-yl)acetate (QNF) | Thiophenols | Ratiometric fluorescence response | 6.3 nM | nih.gov |

Research into Corrosion Inhibition Properties

Quinoxaline and its derivatives have been extensively studied as highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. hilarispublisher.comresearchgate.netresearchgate.net Their effectiveness stems from the presence of nitrogen heteroatoms, aromatic rings, and the potential for introducing various functional groups into their structure. electrochemsci.org These features allow the molecules to adsorb strongly onto a metal surface, forming a protective barrier that isolates the metal from the corrosive medium. imist.ma This protective layer impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. univen.ac.za

The primary mechanism of corrosion inhibition by quinoxaline derivatives is their adsorption onto the metal surface. electrochemsci.orgmdpi.com This process can occur through two main types of interaction: physisorption and chemisorption. univen.ac.za

Physisorption: This involves electrostatic attraction between the charged metal surface and charged inhibitor molecules.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. This is often facilitated by the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings in the quinoxaline structure.

Studies consistently show that the adsorption of quinoxaline derivatives on steel surfaces often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal. hilarispublisher.comresearchgate.netuniven.ac.za The interaction is typically a mix of physisorption and chemisorption, with chemisorption often being the dominant process. univen.ac.zanih.gov This strong, stable chemical bond leads to the formation of a durable protective film. mdpi.com Density Functional Theory (DFT) calculations and molecular dynamics simulations have provided atomic-level insights, confirming that these molecules adsorb strongly and often in a planar orientation to maximize surface coverage. hilarispublisher.commdpi.com

The molecular structure of a quinoxaline derivative plays a crucial role in determining its effectiveness as a corrosion inhibitor. imist.manih.gov The inhibition efficiency is directly related to the molecule's ability to donate electrons to the vacant d-orbitals of the metal, which strengthens the adsorption bond.

Several structural factors influence this ability:

Substituent Groups: The presence of electron-donating groups (like methyl, -CH₃) generally enhances inhibition efficiency compared to electron-withdrawing groups (like chloro, -Cl). imist.manih.gov For example, studies comparing different derivatives found that molecules with methoxy (B1213986) (-OCH₃) or methyl groups exhibited higher efficiency due to their greater electron-donating tendency. researchgate.netnih.gov

Molecular Size and Planarity: Larger molecules with a planar structure can cover a larger surface area on the metal, leading to better protection. The π-system of the aromatic rings is essential for this interaction. researchgate.net

Heteroatoms: The nitrogen atoms in the quinoxaline ring are key active centers for adsorption. The presence of other heteroatoms like oxygen or sulfur in substituents can further enhance the adsorption process and inhibition efficiency. electrochemsci.org

Research has quantified these effects, showing a clear correlation between molecular properties and performance. For instance, in one study, the MeSQX compound (with a methyl group) showed a 92% inhibition efficiency, while the BrSQX compound (with a bromo group) showed 89% under the same conditions. researchgate.net This demonstrates that even subtle changes to the molecular structure can significantly impact the protective properties of the inhibitor.

Table 3: Inhibition Efficiency of Various Quinoxaline Derivatives on Mild Steel

| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Key Structural Feature | Reference |

| MeSQX (1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one) | 1.0 M HCl | 10⁻³ M | 92% | Methyl group (donor) | researchgate.net |

| BrSQX (3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one) | 1.0 M HCl | 10⁻³ M | 89% | Bromo group | researchgate.net |

| QN-CH₃ | 1.0 M HCl | 10⁻³ M | 89.07% | Methyl group (donor) | imist.ma |

| QN-Cl | 1.0 M HCl | 10⁻³ M | 87.64% | Chloro group (acceptor) | imist.ma |

| BMQ ((E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one) | 1.0 M HCl | - | Highest among 3 tested | Methoxy group (donor) | hilarispublisher.com |

Future Research Directions and Emerging Trends for 3 Methylquinoxalin 5 Ol

Development of Innovative and Sustainable Synthetic Methodologies

While classical methods for quinoxaline (B1680401) synthesis are well-established, future research will likely focus on the development of more environmentally friendly and efficient methodologies for the preparation of 3-Methylquinoxalin-5-ol. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

Key areas for future investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for the condensation reaction that forms the quinoxaline core. A systematic study optimizing microwave parameters for the synthesis of 3-Methylquinoxalin-5-ol from the appropriate o-phenylenediamine (B120857) precursor and a pyruvic acid derivative would be a valuable contribution.

Catalysis with Recyclable Materials: The use of solid-supported catalysts, such as heteropolyoxometalates on alumina, offers the advantage of easy separation and reusability, aligning with the principles of green chemistry. nih.gov Research into novel, efficient, and recyclable catalysts for the regioselective synthesis of 3-Methylquinoxalin-5-ol is a promising avenue.

Biocatalysis and Biomimetic Approaches: Employing enzymes or enzyme-mimicking catalysts like β-cyclodextrin could offer high selectivity under mild reaction conditions. mdpi.com Exploring enzymatic routes or the use of cyclodextrins in aqueous media for the synthesis of 3-Methylquinoxalin-5-ol would be a novel and sustainable approach.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Optimization of microwave parameters (power, temperature, time). |

| Recyclable Catalysts | Catalyst reusability, reduced waste, cost-effectiveness. nih.gov | Development of novel solid-supported acid or metal catalysts. |

| Biocatalysis/Biomimetic Catalysis | High selectivity, mild reaction conditions, use of aqueous media. mdpi.com | Screening for suitable enzymes or designing effective biomimetic catalysts. |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control, improved efficiency. uc.pt | Reactor design, optimization of flow parameters, and integration of in-line purification. |

Exploration of Novel Reactivity Pathways and Chemical Transformations

The reactivity of 3-Methylquinoxalin-5-ol is largely unexplored. Future research should focus on elucidating its chemical behavior and leveraging its functional groups—the hydroxyl group, the methyl group, and the quinoxaline core—to access novel derivatives with potentially interesting properties.

Potential areas of exploration include:

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. Future studies could investigate O-alkylation, O-acylation, and the formation of ethers and esters to modify the compound's solubility, electronic properties, and biological activity.

Transformations of the Methyl Group: The methyl group at the 3-position could be a handle for further functionalization. Research into oxidation to an aldehyde or carboxylic acid, or halogenation followed by nucleophilic substitution, could open up pathways to a wide range of new derivatives.

Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of the regioselectivity of electrophilic substitution on the benzene (B151609) ring of 3-Methylquinoxalin-5-ol, guided by the directing effects of the existing substituents, would be valuable. Similarly, exploring nucleophilic aromatic substitution reactions could lead to the introduction of various functional groups.

Cross-Coupling Reactions: The quinoxaline core can be functionalized using modern cross-coupling methodologies. Converting the hydroxyl group to a triflate or halide would enable Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of aryl, alkyl, and amino groups.

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. The integration of these methods will be crucial for the rational design of novel 3-Methylquinoxalin-5-ol derivatives with tailored properties.

Future research in this area should involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of 3-Methylquinoxalin-5-ol. scispace.comnih.govresearchgate.net This information can predict the most likely sites for electrophilic and nucleophilic attack and rationalize observed reactivity.

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of 3-Methylquinoxalin-5-ol derivatives with biological targets. researchgate.netnih.gov This approach can guide the design of new compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of 3-Methylquinoxalin-5-ol derivatives and their biological activity or material properties. This can accelerate the discovery of new lead compounds. researchgate.net

Prediction of Physicochemical and Material Properties: Computational methods can be used to predict key properties such as solubility, lipophilicity, and electronic properties (e.g., bandgap, charge transport characteristics). nih.govresearchgate.net This is particularly relevant for the design of new materials for applications in organic electronics.

| Computational Method | Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity analysis, electronic structure determination. scispace.comnih.govresearchgate.net | Electron density distribution, HOMO-LUMO gap, reaction mechanisms. |

| Molecular Docking | Drug design and discovery. researchgate.netnih.gov | Binding affinity to protein targets, interaction modes. |

| QSAR Modeling | Predicting biological activity or material properties. researchgate.net | Correlation between molecular structure and function. |

| Property Prediction | Materials science applications. nih.govresearchgate.net | Solubility, electronic properties, thermal stability. |

Identification of Undiscovered Applications in Chemical and Material Sciences

The unique structure of 3-Methylquinoxalin-5-ol suggests potential for its use in various areas of chemical and material sciences that have yet to be explored. Future research should aim to uncover these novel applications.

Emerging areas for investigation include:

Organic Electronics: Quinoxaline derivatives are known to be good electron acceptors and have been used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties of 3-Methylquinoxalin-5-ol could be harnessed for the design of new functional organic materials.

Chemical Sensors: The quinoxaline nitrogen atoms and the phenolic hydroxyl group could act as binding sites for metal ions or other analytes. This suggests the potential for developing 3-Methylquinoxalin-5-ol-based colorimetric or fluorescent sensors. mdpi.com

Functional Dyes and Pigments: The extended π-system of the quinoxaline core suggests that derivatives of 3-Methylquinoxalin-5-ol could exhibit interesting photophysical properties, making them candidates for novel dyes and pigments with applications in imaging, printing, and coatings.

Corrosion Inhibitors: The nitrogen atoms in the quinoxaline ring can coordinate with metal surfaces, and such compounds have been investigated as corrosion inhibitors. The potential of 3-Methylquinoxalin-5-ol and its derivatives in this application warrants further investigation.

Q & A

Basic: What are the recommended storage conditions for 3-Methylquinoxalin-5-ol to minimize degradation?

Answer:

3-Methylquinoxalin-5-ol should be stored in a cool, dry environment (ideally below 25°C) with protection from light and moisture. It must be isolated from oxidizers due to incompatibility risks . Long-term storage should be avoided, as degradation products (e.g., carbon oxides, nitrogen oxides) may form, increasing hazards. Use airtight containers labeled with handling precautions and degradation risks .

Basic: What analytical techniques are recommended to confirm the purity of synthesized 3-Methylquinoxalin-5-ol?

Answer:

High-performance liquid chromatography (HPLC) with UV detection is optimal for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validates structural integrity, while melting point analysis (101–184°C range) provides preliminary confirmation . Cross-referencing with infrared (IR) spectroscopy ensures functional group consistency.

Basic: What safety protocols are critical when handling 3-Methylquinoxalin-5-ol in the laboratory?

Answer:

Use fume hoods for ventilation, nitrile gloves, and safety goggles to prevent skin/eye contact. For spills, contain the area with inert absorbents (e.g., vermiculite) and dispose of waste as hazardous material. Emergency protocols include rinsing exposed skin/eyes with water for 15+ minutes and seeking medical evaluation .

Advanced: How can researchers resolve contradictions in spectroscopic data during derivative characterization?

Answer:

Contradictions often arise from impurities or solvent effects. Cross-validate using multiple techniques (e.g., mass spectrometry, X-ray crystallography) and replicate experiments under controlled conditions. Iterative analysis, as emphasized in qualitative research frameworks, helps identify systematic errors . Compare results with literature databases (e.g., NIST Chemistry WebBook) to rule out instrumental artifacts .

Advanced: What experimental design strategies optimize 3-Methylquinoxalin-5-ol synthesis yield?

Answer:

Employ design of experiments (DoE) to evaluate variables (e.g., temperature, catalyst concentration). Response surface methodology (RSM) identifies optimal reaction conditions. Document all parameters (e.g., solvent purity, stirring rate) to ensure reproducibility. Mixed-methods approaches, such as combining kinetic studies with spectroscopic monitoring, enhance process understanding .

Advanced: How should discrepancies between theoretical and experimental physicochemical properties be addressed?

Answer:

Re-examine synthesis protocols for unaccounted side reactions or incomplete purification. Validate instruments (e.g., DSC for melting point accuracy) and calibrate against reference standards. Computational modeling (e.g., DFT calculations) can predict deviations caused by molecular interactions .

Advanced: What strategies ensure data integrity in studies involving 3-Methylquinoxalin-5-ol?

Answer:

Maintain raw data logs with timestamps and environmental conditions (e.g., humidity, temperature). Share datasets and methodologies openly to enable peer validation, adhering to ethical standards for transparency . Retain original data for 5–10 years, securely archived to prevent misuse .

Advanced: How can mixed-methods designs enhance reactivity studies of 3-Methylquinoxalin-5-ol in complex matrices?

Answer:

Combine quantitative assays (e.g., kinetic profiling) with qualitative observations (e.g., colorimetric changes or precipitate formation). For example, UV-Vis spectroscopy paired with HPLC-MS identifies reactive intermediates, while iterative analysis aligns with qualitative research principles to contextualize anomalies .

Advanced: What factors are critical in designing stability studies for 3-Methylquinoxalin-5-ol?

Answer:

Monitor degradation under stress conditions (e.g., elevated temperature, UV exposure). Use accelerated stability testing (40°C/75% RH) to predict shelf life. Analyze decomposition products via GC-MS and compare with SDS-listed hazards (e.g., nitrogen oxides) . Statistical tools (e.g., Arrhenius modeling) extrapolate long-term stability .

Advanced: How should researchers ethically report negative or inconclusive results in studies?

Answer:

Disclose methodological limitations and contextualize findings within broader literature. Use discussion sections to explore hypotheses for negative outcomes (e.g., competing reaction pathways) and suggest future directions. Adhere to ethical guidelines by declaring conflicts of interest and avoiding data manipulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.